molecular formula C12H18N2O B13771321 3-((p-Dimethylaminobenzylidene)amino)propanol CAS No. 73825-93-1

3-((p-Dimethylaminobenzylidene)amino)propanol

Cat. No.: B13771321
CAS No.: 73825-93-1
M. Wt: 206.28 g/mol
InChI Key: NJJCIINAJQNSEH-UHFFFAOYSA-N
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Description

3-((p-Dimethylaminobenzylidene)amino)propanol is an organic compound with the molecular formula C12H18N2O It is a derivative of propanolamine and is characterized by the presence of a dimethylaminobenzylidene group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((p-Dimethylaminobenzylidene)amino)propanol typically involves the condensation reaction between p-dimethylaminobenzaldehyde and 3-aminopropanol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial production methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((p-Dimethylaminobenzylidene)amino)propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield corresponding oxides or carboxylic acids.

    Reduction: Reduction typically results in the formation of 3-aminopropanol and p-dimethylaminobenzaldehyde.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-((p-Dimethylaminobenzylidene)amino)propanol has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((p-Dimethylaminobenzylidene)amino)propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog with similar structural features but lacking the dimethylaminobenzylidene group.

    2-Amino-1-propanol: Another analog with the amino group positioned differently on the propanol backbone.

    3-Amino-2-propanol: An isomer with the amino group on the second carbon of the propanol chain.

Uniqueness

3-((p-Dimethylaminobenzylidene)amino)propanol is unique due to the presence of the dimethylaminobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73825-93-1

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylideneamino]propan-1-ol

InChI

InChI=1S/C12H18N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,10,15H,3,8-9H2,1-2H3

InChI Key

NJJCIINAJQNSEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NCCCO

Origin of Product

United States

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